Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate is an organic compound with the molecular formula C14H15F3N2O3. This compound is notable for its unique structure, which includes a trifluorophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate typically involves the reaction of tert-butyl isocyanate with 2,4,5-trifluoroaniline under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazolidine-1-carboxylate
- Tert-butyl 2-oxo-5-(2,3,6-trifluorophenyl)imidazolidine-1-carboxylate
Uniqueness
Tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H15F3N2O3 |
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Molecular Weight |
316.28 g/mol |
IUPAC Name |
tert-butyl 2-oxo-5-(2,4,5-trifluorophenyl)imidazolidine-1-carboxylate |
InChI |
InChI=1S/C14H15F3N2O3/c1-14(2,3)22-13(21)19-11(6-18-12(19)20)7-4-9(16)10(17)5-8(7)15/h4-5,11H,6H2,1-3H3,(H,18,20) |
InChI Key |
KXIFESWZPSECMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC(=C(C=C2F)F)F |
Origin of Product |
United States |
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